

Application Notes and Protocols for DM-4103 Studies

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Compound of Interest

Compound Name:	DM-4103
CAS No.:	1346599-56-1
Cat. No.:	B584659

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-4103 is the major and pharmacologically active metabolite of Tolvaptan, a vasopressin V2-receptor antagonist. While Tolvaptan has shown efficacy in treating hyponatremia and autosomal dominant polycystic kidney disease (ADPKD), its use has been associated with a risk of drug-induced liver injury (DILI). Emerging evidence strongly suggests that **DM-4103** plays a significant role in this hepatotoxicity. These application notes provide a comprehensive guide for the experimental design of studies investigating the mechanisms of **DM-4103**-induced liver injury. The protocols detailed below are intended to enable researchers to assess the key toxicological pathways and generate robust, reproducible data.

The primary mechanisms implicated in **DM-4103**-mediated hepatotoxicity are the inhibition of hepatic bile acid transporters and the induction of mitochondrial dysfunction. This document outlines protocols for in vitro and in vivo studies to evaluate these effects, providing a framework for preclinical safety assessment and further mechanistic investigations.

Quantitative Data Summary

The following tables summarize key quantitative data related to the effects of **DM-4103** on hepatocyte function. These data have been compiled from various preclinical studies and serve as a reference for expected experimental outcomes.

Table 1: In Vitro Inhibition of Human Hepatic Bile Acid Transporters by **DM-4103**

Transporter	Substrate	IC50 (µM)
NTCP	Taurocholic Acid (TCA)	16.3
BSEP	Taurocholic Acid (TCA)	4.15
MRP2	Estradiol-17β-glucuronide (E ₂ 17βG)	~51.0
MRP3	Estradiol-17β-glucuronide (E ₂ 17βG)	~44.6
MRP4	Dehydroepiandrosterone-3-sulfate (DHEAS)	4.26

Table 2: Effects of **DM-4103** on Mitochondrial Function in HepG2 Cells

Parameter	DM-4103 Concentration (µM)	Observation
Basal Mitochondrial Respiration	Not specified	Induced mitochondrial dysfunction
ATP Production	Not specified	Predicted to decrease hepatic ATP concentrations

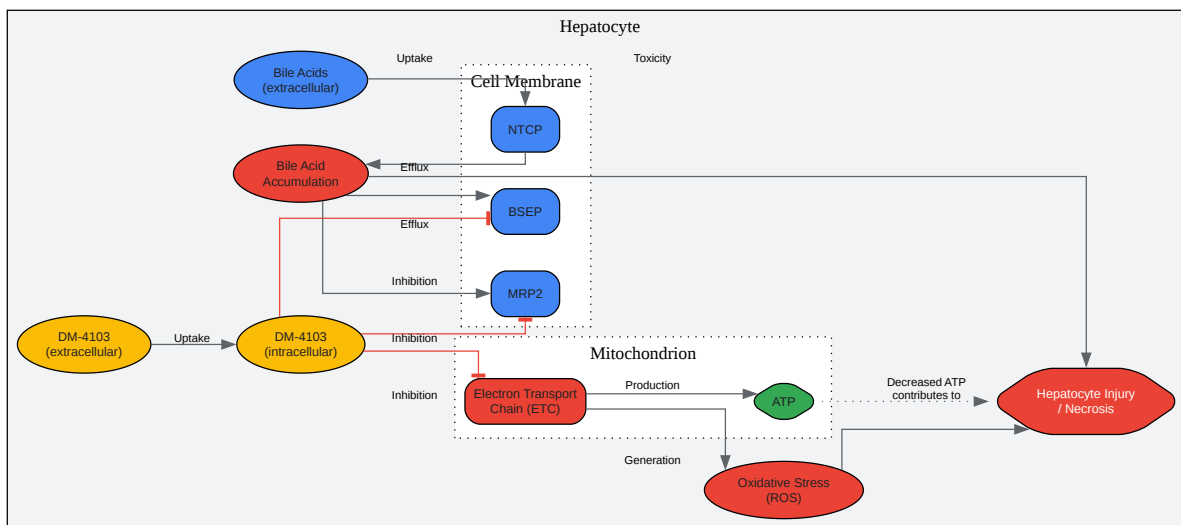
Table 3: In Vivo Markers of Tolvaptan-Induced Liver Injury in Clinical Trials (ADPKD Patients)

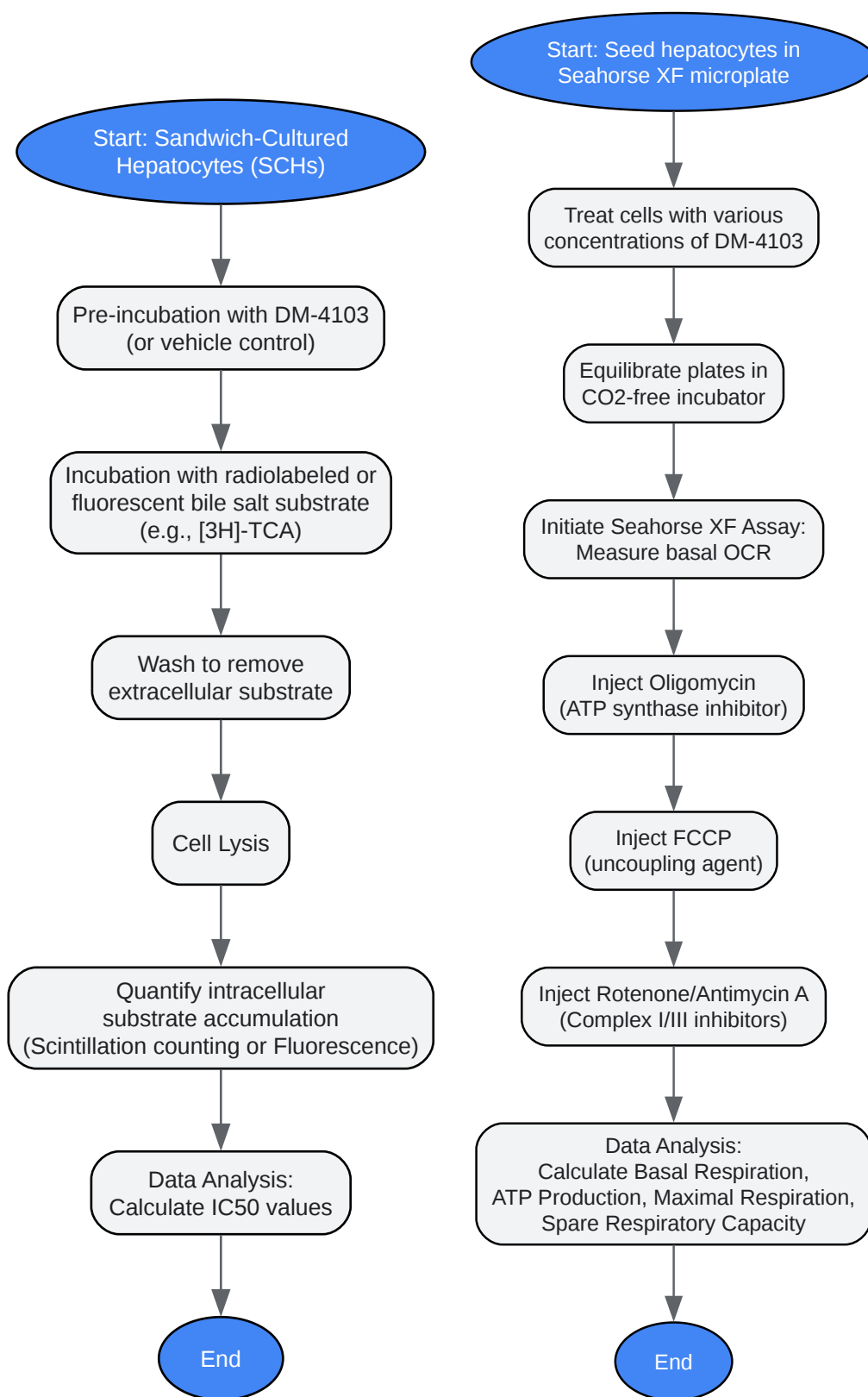
Marker	Observation	Time to Onset
Alanine Aminotransferase (ALT)	Elevations >3x Upper Limit of Normal (ULN) in 4.4-5.6% of patients	3 to 18 months
Total Bilirubin	Concomitant elevations with ALT in a small subset of patients ("Hy's Law" cases)	3 to 18 months

Signaling Pathways and Experimental Workflows

Proposed Mechanism of DM-4103-Induced Hepatotoxicity

The following diagram illustrates the proposed signaling pathway for **DM-4103**-induced liver injury. **DM-4103** inhibits multiple bile acid transporters on the canalicular and basolateral membranes of hepatocytes, leading to intracellular accumulation of cytotoxic bile acids. Concurrently, **DM-4103** impairs mitochondrial function by inhibiting the electron transport chain, leading to decreased ATP production and increased oxidative stress. This dual-hit mechanism culminates in hepatocyte injury and death.





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